
Ethyl 2-chloro-5-cyano-4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-5-cyano-4-iodobenzoate is a chemical compound with the molecular formula C10H7ClINO2. It is a derivative of benzoic acid, characterized by the presence of chloro, cyano, and iodo substituents on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate typically involves the esterification of 2-chloro-5-cyano-4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, and esterification steps, followed by purification through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-5-cyano-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-5-amino-4-iodobenzoate.
Hydrolysis: Formation of 2-chloro-5-cyano-4-iodobenzoic acid.
科学的研究の応用
Ethyl 2-chloro-5-cyano-4-iodobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: As a precursor in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 2-chloro-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, cyano, and iodo groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-5-cyano-4-bromobenzoate
- Ethyl 2-chloro-5-cyano-4-fluorobenzoate
- Ethyl 2-chloro-5-cyano-4-methylbenzoate
Uniqueness
Ethyl 2-chloro-5-cyano-4-iodobenzoate is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, fluoro, and methyl analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall reactivity.
特性
分子式 |
C10H7ClINO2 |
|---|---|
分子量 |
335.52 g/mol |
IUPAC名 |
ethyl 2-chloro-5-cyano-4-iodobenzoate |
InChI |
InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 |
InChIキー |
PYXVDBUHYUIVDE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




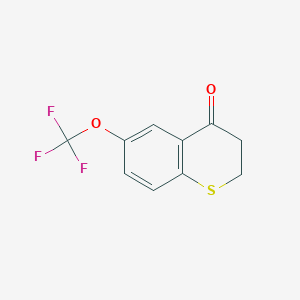
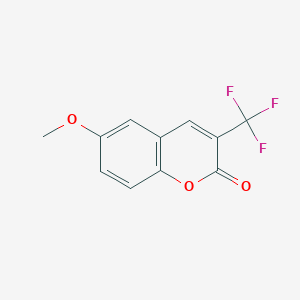


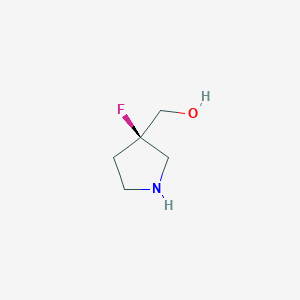
![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)

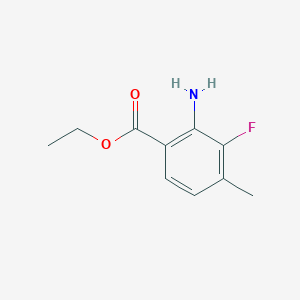

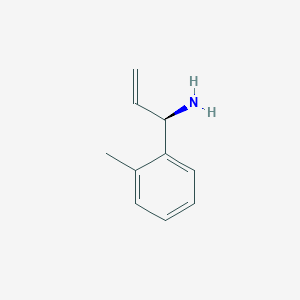
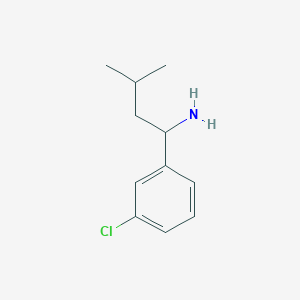
![5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13047084.png)
